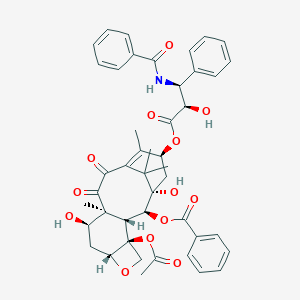

Taxane Ia

Übersicht

Beschreibung

Taxane Ia is a member of the taxane family, a class of diterpenes originally identified from plants of the genus Taxus (yews). Taxanes are well-known for their potent anticancer properties, with paclitaxel (Taxol) and docetaxel (Taxotere) being the most prominent examples . This compound shares the characteristic tricyclic core structure of taxanes, which is crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of taxanes, including Taxane Ia, typically involves complex multi-step processes due to their intricate structure and numerous chiral centers. One common approach is the two-phase total synthesis, which starts with the formation of the taxadiene core, followed by selective oxidations and functional group modifications . Key steps include:

- Formation of the taxadiene core via a Diels-Alder reaction.

- Site-selective allylic oxidations at specific carbon positions.

- Final sp3 C-H oxidations using dioxirane-mediated oxidation .

Industrial Production Methods: Industrial production of taxanes often relies on semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . Advances in plant cell fermentation technology have also enabled the production of taxanes on a metric ton scale .

Analyse Chemischer Reaktionen

Enzymatic Modifications

Oxidation Phase

- Cytochrome P450-mediated reactions :

Key Structural Determinants

- Baccatin III interactions :

C13 Side-Chain Engineering

- Modified taxanes (e.g., 2a , 2b , 2c ) with smaller C13 substituents exhibit enhanced binding to unassembled tubulin (Kd ≈ 0.8 × 10³ M⁻¹) compared to paclitaxel .

- Structure-Activity Findings :

Reaction Table: Synthetic Derivatives

Hepatic Metabolism

- Primary enzymes : CYP2C8 (major) and CYP3A4 (minor) mediate 6α-hydroxylation and 3'-p-hydroxylation of paclitaxel .

- Excretion : 71% fecal elimination (as metabolites) vs. 14% renal clearance .

Resistance Mechanisms

Structural Insights from Crystallography

Wissenschaftliche Forschungsanwendungen

Taxane Ia, like other taxanes, has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in stabilizing microtubules and disrupting cell division.

Medicine: Explored for its potential as an anticancer agent, similar to paclitaxel and docetaxel.

Wirkmechanismus

The principal mechanism of action of Taxane Ia involves the stabilization of microtubules, which are essential for cell division. This compound binds to the GDP-bound tubulin in microtubules, preventing their depolymerization and thereby inhibiting cell division . This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel (Taxol): A well-known anticancer drug with a similar mechanism of action.

Docetaxel (Taxotere): Another prominent taxane used in chemotherapy.

Cabazitaxel: Used for treating hormone-refractory prostate cancer.

Uniqueness of Taxane Ia: this compound is unique due to its specific structural modifications and functional groups, which may confer distinct biological activities and therapeutic potential compared to other taxanes. Its synthesis and functionalization provide valuable insights into the chemistry of complex natural products and their applications in medicine .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYABFPESVRKC-VIMPDCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909476 | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105377-71-7 | |

| Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.